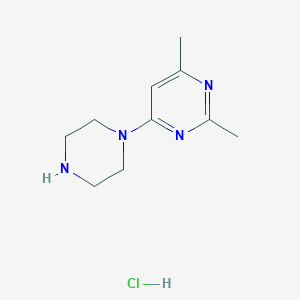

2,4-Dimethyl-6-piperazin-1-ylpyrimidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dimethyl-6-piperazin-1-ylpyrimidine hydrochloride is a unique chemical compound with the empirical formula C10H16N4 . It has a molecular weight of 192.26 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for this compound isCc1cc (nc (C)n1)N2CCNCC2 . This provides a simplified linear representation of the compound’s structure. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The InChI code for this compound is1S/C10H16N4/c1-8-7-10 (13-9 (2)12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 .

Wissenschaftliche Forschungsanwendungen

Multifunctional Antioxidants for Age-related Diseases

Compounds with piperazine and pyrimidine moieties, such as N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, have been synthesized and studied for their potential in treating age-related diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds exhibit free radical scavenging and metal ion chelating abilities, offering protection against cell viability decreases and glutathione level reductions induced by oxidative stress (Jin et al., 2010).

Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

Bis(heteroaryl)piperazines (BHAPs), including variations with pyrimidine structures, have shown significant efficacy as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). Such compounds have been identified through the modification of lead molecules and have undergone extensive preclinical evaluations, demonstrating their potential as therapeutic agents against HIV-1 (Romero et al., 1994).

Polyamides with Nucleobases

Research into polyamides incorporating uracil, adenine, and other nucleobases through reactions with piperazine shows the creation of polymers with potential biomedical applications. These polyamides, synthesized via condensation reactions, exhibit water solubility and could be useful in drug delivery systems or as part of biomaterials (Hattori & Kinoshita, 1979).

Antimicrobial Agents

Synthesis of uracil derivatives with piperazine substituents has led to compounds displaying potent broad-spectrum antibacterial activity. These derivatives, including 5-alkyl-6-(4-substituted-1-piperazinyl)uracils, have been tested against a range of Gram-positive and Gram-negative bacteria, showing potential as new antimicrobial agents (Al-Turkistani et al., 2011).

Luminescent Properties and Photo-induced Electron Transfer

Studies on naphthalimide compounds with piperazine substituents have explored their luminescent properties and potential in photo-induced electron transfer (PET) processes. These properties are crucial for applications in sensors, imaging agents, and in studying molecular interactions within biological systems (Gan et al., 2003).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

2,4-dimethyl-6-piperazin-1-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-8-7-10(13-9(2)12-8)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWYHFOITIVJLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2865237.png)

![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B2865240.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide](/img/structure/B2865244.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865247.png)

![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2865249.png)

![N-[[(2S,3R)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2865250.png)

![2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2865254.png)

![methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2865255.png)

![4,7,8-Trimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2865256.png)